4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent functional group modifications .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. Specific pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol: Similar structure but with a pyridine ring instead of a thiophene ring.
3-Benzylsulfanyl-5-furan-2-yl-4-phenyl-4H-[1,2,4]triazole: Contains a phenyl group instead of a thiophene ring.
Uniqueness
The uniqueness of 4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole lies in its combination of furan, thiophene, and benzylsulfanyl groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .
Properties
Molecular Formula |
C19H17N3OS2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-3-[(2-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C19H17N3OS2/c1-14-6-2-3-7-15(14)13-25-19-21-20-18(17-9-5-11-24-17)22(19)12-16-8-4-10-23-16/h2-11H,12-13H2,1H3 |
InChI Key |
OOEKANWELYHCMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.